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molecular formula C12H14FNO B8765576 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No. B8765576
M. Wt: 207.24 g/mol
InChI Key: QAEQUICBVZIZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449475B2

Procedure details

This reaction was performed as described for (iii) above using 1′-benzyl-5-fluoro-3H-spiro[2-benzofuran-1,4′-piperidine] (145 mg, 0.487 mmol), chloroethyl chloroformate (0.07 mL) to give the titled compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1′-benzyl-5-fluoro-3H-spiro[2-benzofuran-1,4′-piperidine]
Quantity
145 mg
Type
reactant
Reaction Step Two
Quantity
0.07 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.ClC1C=C2C(=CC=1)OC1(CCNCC1)CC2.C([N:25]1[CH2:30][CH2:29][C:28]2([C:34]3[CH:35]=[CH:36][C:37]([F:39])=[CH:38][C:33]=3[CH2:32][O:31]2)[CH2:27][CH2:26]1)C1C=CC=CC=1.ClC(OCCCl)=O>>[F:39][C:37]1[CH:36]=[CH:35][C:34]2[C:28]3([O:31][CH2:32][C:33]=2[CH:38]=1)[CH2:27][CH2:26][NH:25][CH2:30][CH2:29]3 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC=1C=C2CCC3(CCNCC3)OC2=CC1
Step Two
Name
1′-benzyl-5-fluoro-3H-spiro[2-benzofuran-1,4′-piperidine]
Quantity
145 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OCC1=C2C=CC(=C1)F
Step Three
Name
Quantity
0.07 mL
Type
reactant
Smiles
ClC(=O)OCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(C=C1)C1(CCNCC1)OC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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